molecular formula C21H20N4O2 B2523906 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide CAS No. 1394801-99-0

2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide

Cat. No.: B2523906
CAS No.: 1394801-99-0
M. Wt: 360.417
InChI Key: BQBCMKMMZHZGEG-UHFFFAOYSA-N
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Description

2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a methoxypropan-2-yl group, and a phenylimidazo[1,2-a]pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 2-phenylimidazo[1,2-a]pyridine and appropriate reagents to introduce the cyano and methoxypropan-2-yl groups. Common synthetic routes may involve:

    Nitrile Formation: Introduction of the cyano group through nucleophilic substitution reactions.

    Imidazo[1,2-a]pyridine Formation: Cyclization reactions to form the imidazo[1,2-a]pyridine ring.

    Methoxypropan-2-yl Group Introduction: Alkylation reactions to introduce the methoxypropan-2-yl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide: shares structural similarities with other imidazo[1,2-a]pyridine derivatives.

    2-phenylimidazo[1,2-a]pyridine: A core structure in many biologically active compounds.

    N-(1-methoxypropan-2-yl) derivatives: Compounds with similar alkylation patterns.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-15(14-27-2)23-21(26)17(13-22)12-18-20(16-8-4-3-5-9-16)24-19-10-6-7-11-25(18)19/h3-12,15H,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBCMKMMZHZGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=CC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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